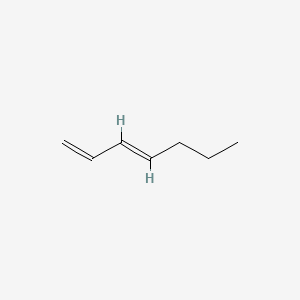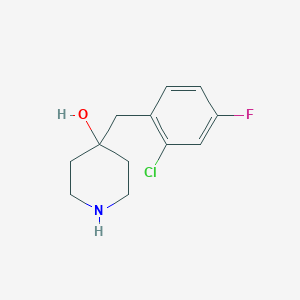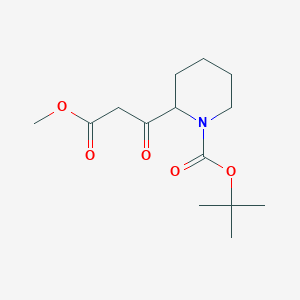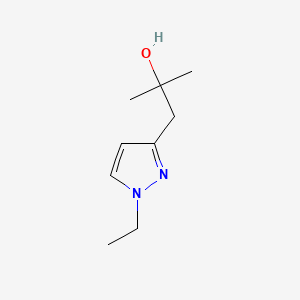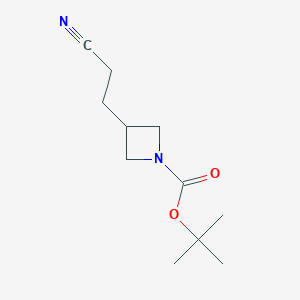![molecular formula C8H12N2O B15322730 2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
2-[(4-Methyl-2-pyridinyl)amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol is a compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol typically involves the reaction of 4-methyl-1,2-dihydropyridine with aminoethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis .
化学反应分析
Types of Reactions
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds .
科学研究应用
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting calcium channels.
作用机制
The mechanism of action of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Oseltamivir: Although structurally different, it is synthesized from dihydropyridine intermediates.
Uniqueness
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol is unique due to its specific structural features and the presence of both amino and hydroxyl functional groups.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-[(4-methylpyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-9-8(6-7)10-4-5-11/h2-3,6,11H,4-5H2,1H3,(H,9,10) |
InChI 键 |
RYIZUWRHJVYFRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B15322649.png)
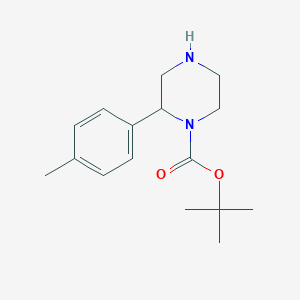

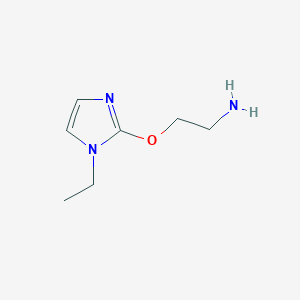
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
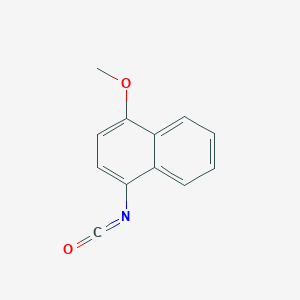

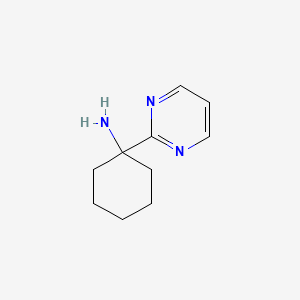
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
